1-Methyl-1H-pyrazole-4-boronic acid
Overview
Description
1-Methyl-1H-pyrazole-4-boronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a pyrazole ring substituted with a methyl group at the nitrogen atom and a boronic acid group at the fourth position. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex molecules .
Mechanism of Action
Target of Action
The primary target of 1-Methyl-1H-pyrazole-4-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The compound also targets the preparation of various derivatives, such as aminothiazoles, amino-pyrido-indol-carboxamides, and pyridine derivatives .
Mode of Action
This compound acts as a reagent in the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound interacts with a palladium catalyst to form new carbon-carbon bonds . The compound is also used as a reagent for the preparation of various derivatives .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a key biochemical pathway in organic synthesis . This pathway allows for the formation of carbon-carbon bonds under mild and functional group tolerant conditions . The compound is also involved in the synthesis of various derivatives, which can modulate γ-secretase, inhibit JAK2 for myeloproliferative disorders therapy, and inhibit c-Met kinase for cancer treatment .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could impact its bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds . Additionally, the compound is used to prepare various derivatives that have potential therapeutic applications .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other reagents. For instance, the compound is stable under cool, dry conditions and is incompatible with oxidizing agents . These factors can affect the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazole-4-boronic acid is involved in several reactions as a reagent for the preparation of aminothiazoles as γ-secretase modulators, amino-pyrido-indol-carboxamides, potential JAK2 inhibitors for myeloproliferative disorders therapy, pyridine derivatives as TGF-β1 and active A signaling inhibitors, and MK-2461 analogs as inhibitors of c-Met kinase for the treatment of cancer .
Cellular Effects
It is known to be involved in the preparation of compounds that have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role as a reagent in the Suzuki-Miyaura cross-coupling reactions . It is also used in transesterification reactions .
Temporal Effects in Laboratory Settings
It is known to be a stable compound that is used in various chemical reactions .
Metabolic Pathways
It is known to be involved in the preparation of compounds that interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-boronic acid can be synthesized through various methods. One common approach involves the reaction of 1-methylpyrazole with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, ensuring the compound meets the stringent requirements for use in pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazole-4-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst, forming a new carbon-carbon bond .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl or vinyl-aryl compounds, which are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
1-Methyl-1H-pyrazole-4-boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Pyrazole-4-boronic acid: Lacks the methyl group at the nitrogen atom, which can influence its reactivity and applications.
1-Boc-pyrazole-4-boronic acid pinacol ester: Contains a tert-butoxycarbonyl (Boc) protecting group, which can be removed under acidic conditions.
1-Methylpyrazole-4-boronic acid pinacol ester: Similar structure but with a pinacol ester protecting group, affecting its solubility and reactivity.
Uniqueness: 1-Methyl-1H-pyrazole-4-boronic acid is unique due to its specific substitution pattern, which provides distinct reactivity and stability in various chemical reactions. Its methyl group enhances its solubility in organic solvents, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(1-methylpyrazol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BN2O2/c1-7-3-4(2-6-7)5(8)9/h2-3,8-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGOBSYXIIUFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70460410 | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-55-7 | |
Record name | (1-Methyl-1H-pyrazol-4-yl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=847818-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70460410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-pyrazole-4-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the improved synthesis method for 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester described in the research?
A1: While the provided abstracts do not detail the specific improvements, they highlight that a new synthesis method for this compound pinacol ester and its corresponding lithium hydroxy ate complex has been developed [, ]. Improvements in synthetic methods for organoboron reagents like this often focus on increasing yield, reducing cost, using milder reaction conditions, or minimizing the formation of unwanted byproducts. Additionally, the generation of the lithium hydroxy ate complex could offer advantages in subsequent Suzuki couplings by enhancing reactivity. Further details would be found within the full text of the research articles.
Q2: What is the significance of Suzuki couplings, and how does this compound pinacol ester contribute to this field?
A2: The Suzuki coupling is a powerful and versatile reaction in organic chemistry, widely employed for constructing carbon-carbon bonds, particularly between aromatic rings [, ]. This reaction typically uses a palladium catalyst to couple an organoboron reagent, such as this compound pinacol ester, with an organic halide or pseudohalide. The research likely explores the effectiveness of this compound pinacol ester as a coupling partner in Suzuki reactions. The presence of the pyrazole ring in the molecule could be particularly interesting as it can introduce structural diversity and potentially desirable pharmacological properties to the products of these reactions.
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